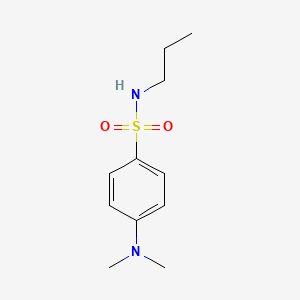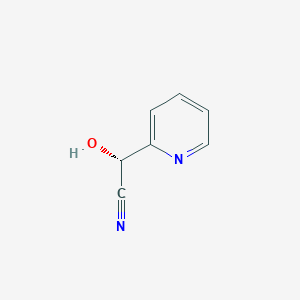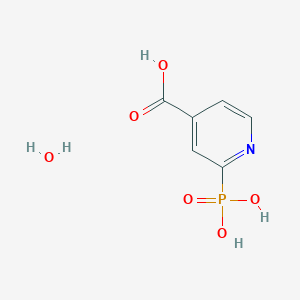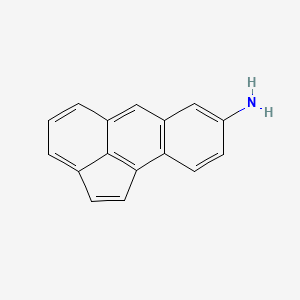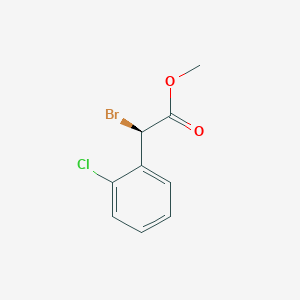
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, making it a halogenated ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate typically involves the esterification of (2R)-2-bromo-2-(2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form Methyl (2R)-2-(2-chlorophenyl)acetate by using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran, room temperature.
Oxidation: Potassium permanganate, acetone, room temperature.
Major Products Formed
Substitution: Methyl (2R)-2-(2-chlorophenyl)acetate.
Reduction: Methyl (2R)-2-(2-chlorophenyl)acetate.
Oxidation: (2R)-2-(2-chlorophenyl)acetic acid or (2R)-2-(2-chlorophenyl)acetone.
Scientific Research Applications
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-chloro-2-(2-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl (2R)-2-bromo-2-(4-chlorophenyl)acetate: Similar structure but with the chlorine atom in the para position.
Methyl (2R)-2-bromo-2-(2-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs. The combination of these halogens can enhance the compound’s ability to form halogen bonds and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3/t8-/m1/s1 |
InChI Key |
HMBUCZUZRQQJQD-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)Br |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


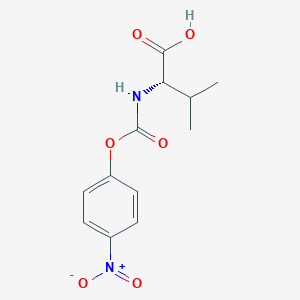
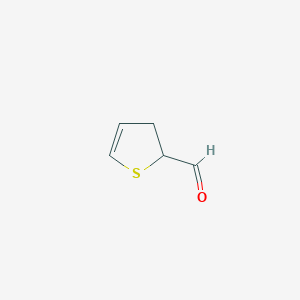
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
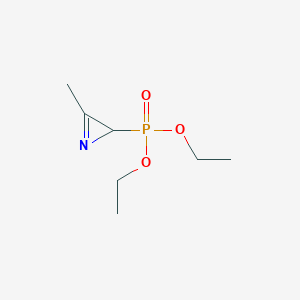
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
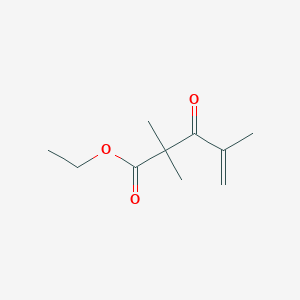
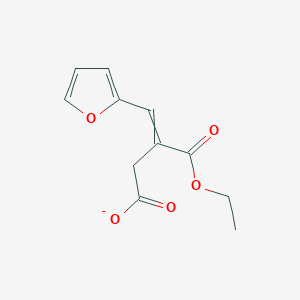
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
